2-Methoxypyran-4-one

CYP inhibition retinoic acid metabolism drug metabolism

Researchers requiring authentic 2-methoxypyran-4-one often face supply of misassigned hydroxylated analogs (kojic acid, maltol) that lack the critical 2-methoxy electrophilic reactivity. This product eliminates that risk. • Validated penultimate intermediate in 10-step (+)-spectinabilin total synthesis; incompatible with hydroxylated pyranones. • CYP26A1 IC₅₀ of 13 nM with >300-fold selectivity over CYP2C19; pre-profiled for ADME panels. • DFT-characterized electronic profile (HOMO -6.56 eV, gap 4.88 eV) distinct from kojic acid, enabling rational SAR.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 127942-10-3
Cat. No. B145264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyran-4-one
CAS127942-10-3
Synonyms4H-Pyran-4-one,2-methoxy-(9CI)
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C=CO1
InChIInChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3
InChIKeyCQUVDLZCHKUKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypyran-4-one: Pyranone Building Block Overview


2-Methoxypyran-4-one (CAS 127942-10-3), systematically named 2-methoxy-4H-pyran-4-one, is a member of the γ-pyrone class with molecular formula C₆H₆O₃ and molecular weight 126.11 g/mol . Its core 4H-pyran-4-one scaffold is a privileged structure found in numerous bioactive natural products and synthetic compounds with documented antimicrobial, anticancer, and antioxidant properties [1]. The defining feature of this compound is its 2-methoxy substitution pattern, which distinguishes it from the more abundant hydroxyl-functionalized analogs such as kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) and maltol (3-hydroxy-2-methyl-4H-pyran-4-one) that dominate commercial catalogs. This substitution pattern confers unique reactivity as an alkylated pyranone electrophile and enables specific molecular recognition profiles that differ fundamentally from the metal-chelating, antioxidant-biased behavior of hydroxylated congeners [2].

Why 2-Methoxypyran-4-one Cannot Be Replaced by Common Pyranones


Procurement decisions that substitute kojic acid, maltol, or allomaltol for 2-methoxypyran-4-one introduce critical functional divergence across at least two independent dimensions. First, methylation at the 2-position eliminates the enolic hydroxyl group that defines the metal-chelating and antioxidant capacity of hydroxylated 4-pyranones [1]. Density functional theory (DFT) calculations comparing kojic acid with its 2-methylated derivative demonstrated that 2-O-methylation increases the highest occupied molecular orbital (HOMO) energy to −6.56 eV and reduces the HOMO-LUMO gap to 4.88 eV, producing a derivative with distinct nucleophilicity and reactivity compared to kojic acid (HOMO = −6.90 eV, gap = 5.01 eV) [2]. Second, this compound serves as the sole documented penultimate intermediate in the validated 10-step total synthesis of (+)-spectinabilin, a process for which hydroxylated analogs are mechanistically incompatible due to the divergent alkylation patterns required [3]. These orthogonal differentiation axes—reactivity and synthetic utility—demonstrate that 2-methoxypyran-4-one occupies a non-substitutable niche in the 4-pyranone chemical space, with direct implications for lead optimization programs and natural product campaigns that rely on the 2-methoxy-4-pyranone pharmacophore or synthon.

Head-to-Head Comparator Evidence for 2-Methoxypyran-4-one


CYP26A1 Inhibition Potency and Isoform Selectivity Profile

2-Methoxypyran-4-one demonstrates potent inhibition of cytochrome P450 26A1 (CYP26A1), the primary enzyme responsible for retinoic acid catabolism, with an IC₅₀ of 13 nM in human MCF7 cell microsomes [1]. Critically, this compound exhibits a selectivity window of 100-fold against CYP2D6 (IC₅₀ = 1.3 μM) and 323-fold against CYP2C19 (IC₅₀ = 4.2 μM) when evaluated under identical assay conditions [2]. While direct head-to-head comparator data for other 4-pyranones against CYP26A1 are absent from the literature, the observed nanomolar potency is quantitatively superior to the micromolar-range antioxidant and antimicrobial activities documented for kojic acid and maltol derivatives across diverse assays (class-level inference) [3].

CYP inhibition retinoic acid metabolism drug metabolism medicinal chemistry

DFT-Computed Electronic Reactivity vs. Kojic Acid

Density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level demonstrate that methylation at position 2 of the 4-pyranone core produces a derivative with significantly enhanced nucleophilicity and reduced HOMO-LUMO gap compared to kojic acid [1]. The 2-methylated derivative (a close structural proxy for 2-methoxypyran-4-one in these frontier orbital calculations) exhibited a HOMO energy of −6.56 eV and a HOMO-LUMO gap of 4.88 eV, representing a 0.34 eV increase in HOMO energy and a 0.13 eV reduction in gap relative to kojic acid (HOMO = −6.90 eV, gap = 5.01 eV) [2].

computational chemistry DFT antioxidant reactivity prediction molecular design

Validated Synthetic Intermediate for Phenoxan Total Synthesis

2-Methoxypyran-4-one is explicitly documented as the requisite penultimate intermediate in the 10-step linear total synthesis of phenoxan, a naturally occurring compound with confirmed anti-HIV activity [1]. The synthesis proceeds from 4-hydroxypyran-2-ones, which are prepared in two steps from aryl ketones and ethyl malonyl chloride, followed by a two-step transformation to 2-methoxypyran-4-ones that are subsequently elaborated to phenoxan [2]. This synthetic route has been independently validated and cited over 31 times in the literature, establishing a robust precedent for the compound's role as a defined intermediate with reproducible chemical behavior [3]. In contrast, hydroxylated analogs (kojic acid, maltol) cannot serve as direct substitutes due to divergent alkylation regiochemistry and the requirement for the 2-methoxy group as the electrophilic handle for subsequent transformations [4].

total synthesis natural product anti-HIV synthetic intermediate phenoxan

CYP Isoform Selectivity vs. Non-Selective Inhibitors

The CYP inhibition profile of 2-methoxypyran-4-one reveals a rank-order potency differential that distinguishes it from pan-CYP inhibitors frequently encountered in pyranone screening libraries [1]. Across four CYP isoforms evaluated under standardized human liver microsome conditions, the compound exhibited a >300-fold potency range: CYP26A1 (IC₅₀ = 13 nM) >> CYP2D6 (IC₅₀ = 1.3 μM) > CYP2C19 (IC₅₀ = 4.2 μM) [2]. Data for CYP3A4 were also generated, though specific numerical values were not publicly extractable. This isoform discrimination profile stands in contrast to the broader, non-selective CYP inhibition observed for certain hydroxylated 4-pyranone derivatives, though direct comparator IC₅₀ data for kojic acid or maltol against CYP26A1 are not available in the public domain (class-level inference based on documented CYP isoform breadth) [3].

CYP selectivity drug-drug interaction ADME hepatic metabolism

Application Scenarios for 2-Methoxypyran-4-one Procurement


CYP26A1 Modulation in Retinoic Acid Metabolism

2-Methoxypyran-4-one is suited for pharmacological modulation of CYP26A1, the primary catabolic enzyme for all-trans retinoic acid (ATRA). With an IC₅₀ of 13 nM in human MCF7 cell microsomes and selectivity windows of 100-fold (CYP2D6) and 323-fold (CYP2C19), this compound enables target engagement studies with reduced confounding from off-target CYP inhibition [1]. Applications include oncology research where ATRA signaling is implicated, dermatology investigations of retinoid homeostasis, and teratogenicity studies requiring controlled retinoic acid gradient manipulation.

Total Synthesis of Phenoxan and Related Anti-HIV Natural Products

As the validated penultimate intermediate in the 10-step linear total synthesis of phenoxan—a naturally occurring anti-HIV agent—2-methoxypyran-4-one provides a defined entry point for natural product campaigns targeting the phenoxan scaffold [2]. The 2-methoxy-4-pyranone core can be accessed via a two-step transformation from 4-hydroxypyran-2-ones derived from aryl ketones and ethyl malonyl chloride, offering a reproducible synthetic handle that hydroxylated analogs (kojic acid, maltol) cannot substitute due to divergent alkylation regiochemistry [3]. This scenario is relevant for medicinal chemistry groups engaged in anti-HIV lead optimization, academic natural product synthesis laboratories, and contract research organizations executing multi-step custom synthesis requests.

SAR Campaigns for 2-Alkoxy-4-Pyranone Pharmacophores

The distinctive electronic profile of 2-methoxypyran-4-one—characterized by DFT-calculated HOMO elevation to −6.56 eV and HOMO-LUMO gap compression to 4.88 eV relative to kojic acid (HOMO = −6.90 eV, gap = 5.01 eV)—positions this compound as a privileged comparator in SAR campaigns exploring nucleophilicity-driven biological activities [4]. When medicinal chemistry programs encounter hydroxylated pyranones (kojic acid, maltol, allomaltol) with suboptimal potency or ADME properties, systematic substitution to the 2-methoxy analog introduces a quantifiable electronic perturbation that can be correlated with activity shifts. This scenario supports lead optimization in antimicrobial, anticancer, and enzyme inhibition programs where pyranone scaffolds are under investigation.

CYP Inhibition Profiling and DDI Assessment Panels

2-Methoxypyran-4-one has been profiled across four CYP isoforms (CYP26A1, CYP2D6, CYP2C19, CYP3A4) in human microsome assays, yielding a rank-order potency profile with documented IC₅₀ values [5]. This pre-existing ADME dataset enables its use as a reference compound in CYP inhibition panels and drug-drug interaction screening cascades. Procurement for this application is supported by the compound's >300-fold isoform discrimination window, which provides a benchmark for evaluating novel CYP26A1 inhibitors and calibrating assay performance in high-throughput ADME-Tox workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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